REACTION_CXSMILES
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C(N(CC)CC)C.[C:8](Cl)(=[O:12])[C:9]([CH3:11])=[CH2:10].[OH:14][CH:15]1[C:27]2[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=2[C:21]2[C:16]1=[CH:17][CH:18]=[CH:19][CH:20]=2>C1(C)C=CC=CC=1>[C:8]([O:14][CH:15]1[C:27]2[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=2[C:21]2[C:16]1=[CH:17][CH:18]=[CH:19][CH:20]=2)(=[O:12])[C:9]([CH3:11])=[CH2:10]
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Name
|
|
Quantity
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111 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
120 g
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Type
|
reactant
|
Smiles
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C(C(=C)C)(=O)Cl
|
Name
|
|
Quantity
|
182 g
|
Type
|
reactant
|
Smiles
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OC1C2=CC=CC=C2C=2C=CC=CC12
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Name
|
|
Quantity
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1500 g
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Type
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CUSTOM
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Details
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With stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred at room temperature for 16 hours
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Duration
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16 h
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Type
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DISTILLATION
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Details
|
By standard aqueous work-up and solvent distillation
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Type
|
CUSTOM
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Details
|
a crude product was obtained
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Type
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CUSTOM
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Details
|
It was purified by column chromatography
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Name
|
|
Type
|
product
|
Smiles
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C(C(=C)C)(=O)OC1C2=CC=CC=C2C=2C=CC=CC12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |